5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ALPHA-PREGNANE-3-BETA-OL-HEMISUCCINATE typically involves the esterification of 5-alpha-pregnane-3-beta-ol with hemisuccinate. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ALPHA-PREGNANE-3-BETA-OL-HEMISUCCINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .
Scientific Research Applications
5-ALPHA-PREGNANE-3-BETA-OL-HEMISUCCINATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy.
Industry: It is used in the production of various steroid-based products
Mechanism of Action
The mechanism of action of 5-ALPHA-PREGNANE-3-BETA-OL-HEMISUCCINATE involves its interaction with specific molecular targets, such as hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-ALPHA-PREGNANE-3-BETA,20-ALPHA-DIOL
- 3-BETA-HYDROXY-5-ALPHA-PREGNAN-20-ONE
- 5-ALPHA-PREGNANE-3-BETA-OL-HEMISUCCINATE
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C25H38O5 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H38O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h16-21H,4-14H2,1-3H3,(H,27,28)/t16-,17-,18-,19+,20-,21-,24-,25+/m0/s1 |
InChI Key |
UVTGFMKBPVLATL-DSOJQRAMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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